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Compound of Interest

Compound Name: Methyl 3-Cyano-5-fluorobenzoate

Cat. No.: B155767

Introduction: Methyl 3-cyano-5-fluorobenzoate (CAS No. 886732-29-2) is a key building block
in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring ester, cyano,
and fluoro groups on an aromatic ring, provides multiple reaction sites for synthesizing complex
molecules.[1] Accurate structural confirmation and purity assessment are paramount,
necessitating a thorough understanding of its spectroscopic characteristics. This guide provides
an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for Methyl 3-cyano-5-fluorobenzoate, complete with detailed

experimental protocols for researchers.

Molecular and Spectroscopic Data Summary

The structural and spectroscopic data for Methyl 3-cyano-5-fluorobenzoate (Molecular
Formula: CoeHeFNO2, Molecular Weight: 179.15 g/mol ) are summarized below.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on established substituent effects and analysis of analogous

compounds, such as methyl 3-fluorobenzoate.[3]

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
ddd (doublet of JHF = 6-8 Hz, JHH = .
Aromatic H (ortho
~8.1-8.3 doublet of 2-3 Hz, JHH = 1-2
to -COOCHs)
doublets) Hz

JHF =8-10 Hz, JHH=  Aromatic H (ortho to -
2-3Hz, JHH=1-2 Hz CN)

~7.9-8.1 ddd

JHF = 8-10 Hz, JHH =  Aromatic H (ortho to -
2-3Hz, JHH =2-3 Hz F)

~7.7-7.9 ddd

| 3.94 | s (singlet) | N/A | Methyl (-OCHs3) |

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment

~164 Carbonyl Carbon (C=0)

~162 (d, *JCF = 250 Hz) Aromatic C-F

~135 (d, 3JCF = 8 Hz) Aromatic C-COOCHs

~125 (d, 3JCF = 8 Hz) Aromatic CH (ortho to -CN)

~120 (d, 2JCF = 22 Hz) Aromatic CH (ortho to -F, para to -CN)

~118 (d, 2JCF = 22 Hz) Aromatic CH (ortho to -F, para to -COOCHS3)
~116 Cyano Carbon (C=N)

~114 (d, *JCF = 3 Hz) Aromatic C-CN

| 52.8 | Methyl Carbon (-OCHs) |

Table 3: Predicted °F NMR Spectroscopic Data

Chemical Shift (6) ppm Reference Standard
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| ~-110to -115 | CFCIs (0 ppm)[4][5] |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of strong absorptions corresponding to the
cyano and ester functional groups.[1][6]

Table 4: Key IR Absorption Bands

Wavenumber (cm~—?) Intensity Assignment
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2240 Strong C=N (Nitrile) Stretch[1]

C=0 (Aromatic Ester)
~1730-1715 Strong

Stretch[1][6]
~1600, ~1450 Medium-Weak Aromatic C=C Bending
~1300-1200 Strong C-O (Ester) Stretch[6]

| ~1100 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass
spectrometry (HRMS) provides the exact mass for elemental composition confirmation.

Table 5: Mass Spectrometry Data

lon Type Calculated m/z
[M]*" (Molecular lon) 179.0383
[M+H]* 180.0461

| [M+Na]* | 202.0280 |
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 10-20 mg of Methyl 3-cyano-5-fluorobenzoate for
'H NMR, or 20-50 mg for 3C NMR.[7]

e Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent, typically Chloroform-d (CDCls), in a clean vial.[7][8] Tetramethylsilane (TMS) is
added as an internal standard for chemical shift referencing (& = 0.00 ppm).[9]

o Sample Transfer: Using a Pasteur pipette, carefully transfer the homogenous solution into a
5 mm NMR tube, ensuring the final liquid height is 4-5 cm. Avoid introducing solid particles or
air bubbles.[7][8]

e Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz for *H or 100 MHz for 13C.[10]

o Data Acquisition:

o Locking & Shimming: Insert the sample into the spectrometer. The instrument's magnetic
field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity
is then optimized through an automated or manual "shimming" process to achieve sharp,
symmetrical peaks.[7]

o Tuning: The probe is tuned to the specific nucleus being observed (e.g., tH, 13C, 1°F).[7]

o Acquisition: Standard pulse sequences are used to acquire the spectra. For 13C NMR,
proton decoupling is employed to simplify the spectrum to single lines for each unique
carbon atom.[11]

o 1°F NMR: For °F NMR, an external standard like CFCIs is used for referencing (6 = 0.0
ppm).[4]

Infrared (IR) Spectroscopy Protocol
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o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle until a fine, uniform powder is obtained.

o Place a portion of the powder into a pellet-forming die and press under high pressure
(several tons) to form a transparent or translucent pellet.

o Sample Preparation (ATR Method):

o Place a small amount of the solid sample directly onto the crystal (e.g., diamond or
germanium) of the Attenuated Total Reflectance (ATR) accessory.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Place the prepared sample (KBr pellet or ATR) in the IR spectrometer's sample holder.
o Record a background spectrum of the empty spectrometer (or clean ATR crystal).

o Record the sample spectrum, typically over a range of 4000 to 400 cm~1. The final
spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

 lonization Method: Electrospray ionization (ESI) is a common soft ionization technique
suitable for this molecule, which will primarily generate the protonated molecule [M+H]*.[12]
Electron ionization (El) can also be used, which typically produces the molecular ion [M]*
and more extensive fragmentation patterns.[12]

e Instrument Setup: The sample is introduced into the mass spectrometer, often via direct
infusion or coupled with a chromatography system like LC-MS.[13] A high-resolution mass
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analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass
measurements.[14]

o Data Acquisition: The mass spectrum is acquired across a relevant mass-to-charge (m/z)
range (e.g., 50-500 amu). The resulting data is processed to identify the m/z values of the
parent ions and any significant fragments.

Visualization of Analytical Workflow

The logical flow for the complete spectroscopic characterization of Methyl 3-cyano-5-
fluorobenzoate is depicted below.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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